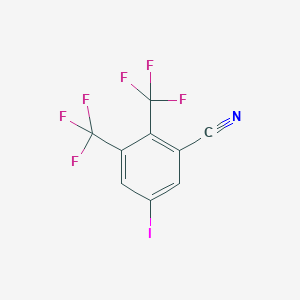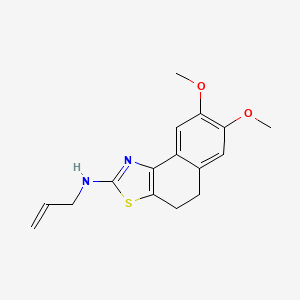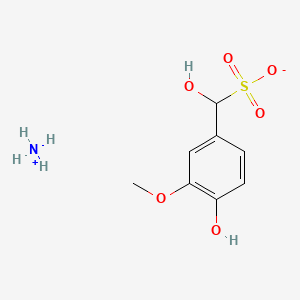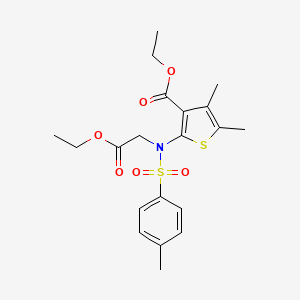
alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods for piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. Multicomponent reactions and continuous flow processes are employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxamic acid to corresponding nitroso or nitro compounds.
Reduction: Reduction of nitroso or nitro groups back to hydroxamic acid.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The compound’s effects are mediated through pathways involving the modulation of enzymatic activity and subsequent biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-Methyl-4-phenyl-1-piperidinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-morpholinepropionohydroxamic acid monohydrochloride
- Alpha-Methyl-4-oxo-2-thioxo-3-thiazolidineacetic acid
Uniqueness
Alpha-Methyl-1-piperidinepropionohydroxamic acid monohydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its hydroxamic acid moiety contributes to its potential as an enzyme inhibitor, differentiating it from other piperidine derivatives .
Propiedades
Número CAS |
23573-85-5 |
|---|---|
Fórmula molecular |
C9H19ClN2O2 |
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
N-hydroxy-2-methyl-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-8(9(12)10-13)7-11-5-3-2-4-6-11;/h8,13H,2-7H2,1H3,(H,10,12);1H |
Clave InChI |
YRHUZZNPGHUDJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCCC1)C(=O)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















